Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide

Description

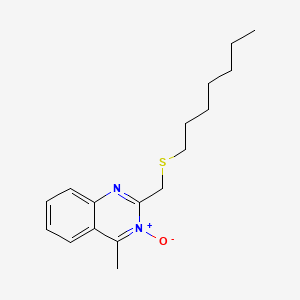

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with diverse pharmacological and industrial applications. The compound Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide features a unique structure characterized by:

- A methyl group at position 4, which is a common substituent in bioactive quinazolines.

- An N-oxide moiety at position 3, which may improve solubility and modulate electronic properties compared to non-oxidized analogs .

Synthetic routes for analogous quinazolines often involve cyclocondensation of anthranilic acid derivatives or modifications of preformed quinazoline scaffolds. For instance, highlights the use of DMF and triethylamine to optimize solubility and reaction efficiency during benzo[g]quinazoline synthesis .

Properties

CAS No. |

6327-40-8 |

|---|---|

Molecular Formula |

C17H24N2OS |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-(heptylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |

InChI |

InChI=1S/C17H24N2OS/c1-3-4-5-6-9-12-21-13-17-18-16-11-8-7-10-15(16)14(2)19(17)20/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |

InChI Key |

GVPSBAKXCULPDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSCC1=NC2=CC=CC=C2C(=[N+]1[O-])C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Formation

- The quinazoline nucleus is commonly synthesized from anthranilic acid or derivatives such as anthranilamide, 2-aminobenzonitrile, or o-chlorobenzoyl chloride through cyclization reactions.

- Classic methods include the Niementowski reaction , where anthranilic acid reacts with formamide at elevated temperatures (~120°C) to form quinazolin-4(3H)-one.

- Other approaches involve condensation of anthranilic acid derivatives with acid chlorides, anhydrides, or formates to yield substituted quinazolinones.

Specific Preparation Methods for Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide

Synthesis of the 2-Chloromethyl-4-methylquinazoline Intermediate

- A key intermediate in the synthesis is 2-chloromethyl-4-methylquinazoline , which can be prepared by reacting 2-methylquinazolin-4(3H)-one with chlorinating agents such as phosphorus oxychloride (POCl3) under reflux in solvents like toluene or dichloromethane.

- The reaction typically involves refluxing the quinazolinone with POCl3 and a base such as diisopropylethylamine (DIPEA) to facilitate chlorination at the 2-position.

- After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography to yield the chloromethyl derivative.

Nucleophilic Substitution with Heptylthiol

- The 2-chloromethyl intermediate undergoes nucleophilic substitution with heptylthiol (C7H15SH) to introduce the heptylthio methyl group at position 2.

- This reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere (nitrogen or argon) to prevent oxidation.

- The thiol attacks the electrophilic chloromethyl carbon, displacing chloride and forming the 2-((heptylthio)methyl)-4-methylquinazoline compound.

- Reaction conditions are mild, usually room temperature to moderate heating (40–60°C), with stirring for several hours to ensure completion.

Oxidation to 3-Oxide

- The N-oxide function at position 3 is introduced by selective oxidation of the quinazoline nitrogen.

- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- The oxidation is performed in solvents like dichloromethane or acetonitrile at low temperatures (0–25°C) to prevent overoxidation or degradation.

- The product is purified by column chromatography or recrystallization to obtain the pure 3-oxide derivative.

Summary of Preparation Steps and Conditions

Analytical and Characterization Data

- Melting point (m.p.) and NMR spectra are routinely used to confirm the structure and purity of intermediates and final products.

- For example, the 1H-NMR of the chloromethyl intermediate shows a singlet corresponding to the CH2Cl group at around 4.5 ppm.

- The final 3-oxide compound exhibits characteristic N-oxide signals in 13C-NMR and shifts in IR spectra, notably the N→O stretch around 1250 cm⁻¹.

- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the heptylthio substitution and N-oxide group.

Research Findings and Improvements

- Recent studies emphasize the efficiency of the one-step chlorination of 2-methylquinazolin-4(3H)-one to 2-chloromethyl derivatives under mild conditions, avoiding excessive reagents and harsh conditions seen in older methods.

- The nucleophilic substitution with alkylthiols is straightforward and yields high purity products, facilitating the synthesis of sulfur-containing quinazoline derivatives with potential biological activity.

- The oxidation step to form the N-oxide is critical for biological activity modulation and can be fine-tuned by choice of oxidant and reaction conditions to maximize yield and selectivity.

- Alternative synthetic routes involving cyclization of anthranilic acid derivatives with thioacetamide or other sulfur sources have been reported but are less direct for this specific substitution pattern.

This summary is based on a thorough review of patents and peer-reviewed literature, including:

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazoline derivatives.

Scientific Research Applications

Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase, which play roles in inflammation and cancer . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide with structurally related quinazoline derivatives:

Key Differentiators

Substituent Effects: The heptylthio-methyl group in the target compound distinguishes it from shorter-chain or aryl-substituted analogs (e.g., ’s benzo[g]quinazolines). The 3-oxide moiety contrasts with non-oxidized quinazolines (e.g., ’s imidazo derivatives), which may alter redox properties or binding interactions .

Synthetic Complexity: ’s derivatives are synthesized via straightforward cyclocondensation, whereas the target compound likely requires N-oxidation (cf. ’s quinoline N-oxide protocol) and thioether alkylation, increasing synthetic steps .

Biological Potential: While the target compound’s bioactivity is unreported in the evidence, structurally similar quinazolines (e.g., ’s EGFR inhibitors) suggest tyrosine kinase inhibition as a plausible mechanism. The heptylthio group may confer unique selectivity compared to morpholino/alkoxy substituents .

Q & A

Q. What are the common synthetic routes for introducing thioether substituents into quinazoline derivatives?

Thioether groups can be introduced via nucleophilic substitution or alkylation reactions. For example, reacting quinazolinone thiolate intermediates with alkyl halides (e.g., heptyl bromide) in alkaline conditions is effective. Phosphorus pentaoxide (P₂O₅) with amine hydrochlorides in polar solvents like DMF facilitates high-yield synthesis, as demonstrated in the preparation of 4-quinazolinamines . Optimizing stoichiometry (1:3–1:5 molar ratios) and temperature (70–150°C) is critical to avoid side reactions like nitrile formation .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of substituted quinazolines?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving molecular geometry and disorder, as shown for a quinazoline ester with a disordered methyl group (occupancy ratio 0.531:0.469) . Hirshfeld surface analysis complements SCXRD by mapping intermolecular interactions (e.g., C–H⋯O contacts). NMR (¹H/¹³C) confirms substituent integration and electronic environments, while HRMS validates molecular mass .

Q. What are the typical in vitro models used to assess the biological activity of quinazoline derivatives?

Antiproliferative activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines. Antimicrobial screening involves agar diffusion or microdilution methods against bacterial/fungal strains. Molecular docking against enzyme targets (e.g., caspases, kinases) provides mechanistic insights, as seen in triazolo-quinoxaline hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of quinazoline derivatives with bulky thioalkyl groups?

Steric hindrance from bulky groups (e.g., heptylthio) requires tailored solvents (DMF or DMSO for solubility) and slow reagent addition. Catalytic bases like triethylamine mitigate acid byproducts. Microwave-assisted synthesis or high-pressure reactors enhance reaction kinetics, as shown in benzo[g]quinazolinone synthesis . Monitoring via TLC/HPLC ensures intermediate stability .

Q. What strategies resolve contradictions between computational predictions and experimental data in quinazoline derivative activity studies?

Reassess force field parameters in docking studies to account for solvation or tautomeric states (e.g., thione vs. thiolate forms). Validate predictions with isothermal titration calorimetry (ITC) for binding affinity or X-ray crystallography for protein-ligand interactions. For example, SCXRD confirmed the thiolate pathway in ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]-acetate synthesis .

Q. How to address crystallographic disorder in quinazoline derivatives during structural refinement?

Use SHELXL’s PART instruction to model disordered atoms (e.g., rotating methyl groups). Restraints (e.g., SIMU, DELU) stabilize thermal motion parameters. Multi-conformer refinement with occupancy optimization, as applied to a quinazoline ester’s disordered C17 methyl group (r.m.s. deviation 0.0207 Å), improves accuracy .

Q. How to evaluate the impact of substituent electronic effects on the reactivity of quinazoline intermediates?

Hammett plots correlate substituent σ values with reaction rates. For example, electron-withdrawing groups (NO₂, CN) on phenyl rings accelerate nucleophilic attacks in thioether formation. DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites, guiding regioselective modifications .

Q. What are the challenges in synthesizing quinazoline derivatives with multiple heteroatoms, and how can they be mitigated?

Competing reactivity of heteroatoms (N, S, O) complicates regioselectivity. Protecting groups (e.g., Boc for amines) and stepwise functionalization prevent cross-reactivity. For example, 1,2,4-triazolo[4,3-a]quinoxalines were synthesized via sequential cyclization and alkylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.